Dipentadecyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

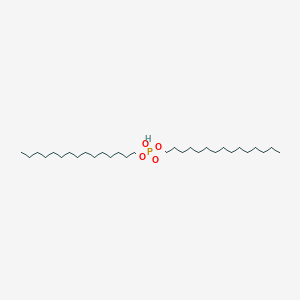

Dipentadecyl hydrogen phosphate (C30H63O4P) is an organophosphorus compound characterized by two pentadecyl (C15) alkyl chains esterified to a phosphoric acid group. It belongs to the class of dialkyl hydrogen phosphates, which are widely utilized in industrial applications due to their surfactant and lubricating properties. Notably, it serves as a non-corrosive fluxing agent in soldering processes, where its long alkyl chains contribute to thermal stability and reduced volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentadecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with pentadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, phosphoric acid and pentadecanol, are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dipentadecyl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and pentadecanol.

Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.

Substitution: Reagents such as alkyl halides or alcohols can be used in substitution reactions under mild conditions.

Major Products

Oxidation: Phosphonic acids.

Hydrolysis: Phosphoric acid and pentadecanol.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

1.1. Emulsifiers and Surfactants

Dipentadecyl hydrogen phosphate is often utilized as an emulsifying agent in the formulation of various products, including cosmetics and food items. Its ability to stabilize oil-in-water emulsions makes it valuable in industries requiring consistent product textures.

1.2. Lubricants

The compound serves as a lubricant additive due to its excellent thermal stability and low volatility. It helps reduce friction in machinery and can enhance the performance of lubricating oils, especially in high-temperature applications.

1.3. Corrosion Inhibitors

In metal processing, this compound acts as a corrosion inhibitor. Its adsorption onto metal surfaces forms a protective layer that mitigates oxidation and degradation, extending the lifespan of equipment.

2.1. Drug Delivery Systems

Recent studies have indicated the potential of this compound in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, facilitating their transport across biological membranes.

2.2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property can be leveraged in developing coatings for medical devices to prevent infections.

3.1. Synthesis of Nanomaterials

This compound is utilized in synthesizing nanomaterials, particularly phospholipid-based nanoparticles. These nanoparticles have applications in targeted drug delivery and imaging technologies.

3.2. Surface Modification

The compound is employed in modifying surfaces to enhance biocompatibility and reduce protein adsorption, which is crucial for implants and prosthetics.

Case Studies

Mechanism of Action

The mechanism by which dipentadecyl hydrogen phosphate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, making it a valuable tool in membrane studies.

Comparison with Similar Compounds

Structural and Functional Differences

Dialkyl hydrogen phosphates vary primarily in alkyl chain length and branching, which directly influence their physical and chemical properties. The following compounds are structurally analogous to dipentadecyl hydrogen phosphate and share applications in flux formulations:

Key Observations:

- Alkyl Chain Length and Volatility : Longer chains (e.g., C15 in dipentadecyl) reduce volatility, making the compound suitable for high-temperature processes. Shorter chains (e.g., C8 in dioctyl) evaporate more readily, limiting their use to lower temperatures .

- Hydrophobicity : Increased chain length enhances hydrophobicity, improving resistance to moisture in soldering environments.

- Lubricity and Film Formation : Branched or asymmetric chains (e.g., tridecyl pentadecyl) may improve substrate adhesion, while symmetric chains (e.g., dipentadecyl) ensure uniform film distribution .

Limitations and Trade-offs

While this compound excels in thermal stability, its high viscosity may impede solder flow in precision applications. Shorter-chain analogs like dioctyl hydrogen phosphate offer better wettability but require frequent reapplication due to volatility .

Biological Activity

Dipentadecyl hydrogen phosphate (DPHP) is a phospholipid compound that has garnered attention for its potential biological activities. This article explores the biological effects of DPHP, focusing on its antimicrobial properties, interactions with biological membranes, and implications in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its long-chain alkyl groups, which contribute to its amphiphilic nature. The molecular formula of DPHP is C30H63O4P, indicating the presence of two pentadecyl chains attached to a phosphate group. This structure allows DPHP to interact effectively with lipid bilayers, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that DPHP exhibits significant antimicrobial properties. Its effectiveness against various pathogens can be attributed to its ability to disrupt microbial cell membranes. The following table summarizes the antimicrobial activity of DPHP against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

These findings suggest that DPHP could be explored as a natural preservative in food and cosmetic formulations due to its ability to inhibit microbial growth effectively.

Interaction with Biological Membranes

DPHP's amphiphilic nature allows it to integrate into lipid bilayers, which can alter membrane properties. Studies using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) have shown that DPHP can modify the phase transition temperatures of phospholipid membranes. For instance, the incorporation of DPHP into dipalmitoylphosphatidylcholine (DPPC) bilayers resulted in an increase in the main phase transition temperature from 41.5°C to 50.9°C, indicating enhanced membrane stability at physiological temperatures .

Case Studies and Research Findings

-

Anticancer Properties :

A study demonstrated that DPHP exhibits cytotoxic effects on cancer cell lines, particularly in fibroblast tumor cells (KB). The compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent . -

Anti-Obesity Effects :

Another research highlighted the role of DPHP as an anti-obesity agent by inhibiting glycerol-3-phosphate dehydrogenase activity in adipocytes, leading to reduced triglyceride accumulation . This mechanism could provide insights into developing therapeutic strategies for obesity management. -

Enzyme Inhibition :

DPHP has been shown to inhibit certain enzymes involved in lipid metabolism, which may contribute to its anti-obesity and anticancer effects. The inhibition of lipoprotein lipase has been particularly noted, which could lead to decreased fat storage in adipose tissues .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dipentadecyl hydrogen phosphate with high purity, and how can impurities be minimized?

this compound is typically synthesized via esterification of phosphoric acid with pentadecanol. Key steps include:

- Reagent preparation : Use anhydrous conditions to prevent hydrolysis of intermediates. Phosphoric acid and pentadecanol are heated under reflux with a catalyst (e.g., sulfuric acid) .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol removes unreacted alcohols and acidic byproducts .

- Characterization : Confirm purity via 31P NMR (peak ~0-2 ppm for monoesters) and FTIR (P=O stretch ~1250 cm−1) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Fluorometric or spectrophotometric assays are preferred:

- Fluorometric detection : Use phosphate-specific probes (e.g., malachite green) with excitation/emission at 610/650 nm. Calibration curves (0.1–10 µM) should account for matrix interference .

- Spectrophotometric analysis : Measure absorbance at 820 nm after reaction with ammonium molybdate in acidic conditions. Validate with internal standards (e.g., disodium hydrogen phosphate) to correct for turbidity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of this compound in industrial applications?

Contradictions often arise from variations in experimental conditions:

- Thermogravimetric analysis (TGA) : Perform under inert (N2) and oxidative (O2) atmospheres to differentiate decomposition pathways. Degradation above 200°C indicates ester bond cleavage .

- Humidity control : Hydrolytic stability tests (40–80% RH, 25–60°C) reveal moisture-induced degradation. Use Karl Fischer titration to quantify water content in samples .

- Statistical validation : Apply ANOVA to compare degradation rates across replicates, excluding outliers via Grubbs’ test (α=0.05) .

Q. What experimental strategies optimize this compound’s performance as a lubricant or fluxing agent in non-aqueous systems?

Focus on interfacial interactions and solvent compatibility:

- Solvent selection : Test solubility in hydrocarbons (e.g., hexane) vs. polar aprotic solvents (e.g., DMF). Lower critical micelle concentration (CMC) in non-polar solvents enhances surface activity .

- Tribological testing : Use a ball-on-disk tribometer to measure friction coefficients under varying loads (10–100 N). Correlate results with AFM surface roughness profiles .

- Accelerated aging : Simulate long-term stability by exposing samples to UV radiation (254 nm) and monitoring phosphate ester breakdown via LC-MS .

Q. How should researchers design experiments to investigate the environmental impact of this compound degradation products?

Adopt a tiered ecotoxicological approach:

- Degradation profiling : Use HPLC-MS/MS to identify metabolites (e.g., pentadecanol, inorganic phosphates) in simulated wastewater (pH 4–10, 25–50°C) .

- Algal toxicity assays : Expose Chlorella vulgaris to degradation products (0.1–10 mg/L) and measure growth inhibition via optical density (OD680) over 72 hours .

- Statistical modeling : Apply principal component analysis (PCA) to correlate metabolite concentrations with toxicity endpoints .

Q. Methodological Considerations

- Interference mitigation : For fluorometric assays, pre-treat samples with chelating agents (e.g., EDTA) to neutralize metal ions that quench fluorescence .

- Error propagation : Use the LINEST function in Excel to calculate uncertainty in concentration values derived from calibration curves .

- Ethical compliance : Follow OECD guidelines for ecotoxicity testing to ensure data reproducibility and regulatory relevance .

Properties

CAS No. |

6942-33-2 |

|---|---|

Molecular Formula |

C30H63O4P |

Molecular Weight |

518.8 g/mol |

IUPAC Name |

dipentadecyl hydrogen phosphate |

InChI |

InChI=1S/C30H63O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-35(31,32)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,31,32) |

InChI Key |

FACIWBZCZQRQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.